methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the coupling of the indole moiety with a naphthyridine derivative, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts, high-yielding reaction conditions, and scalable processes. The exact industrial methods would depend on the specific requirements and applications of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and naphthyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or naphthyridine rings.
Scientific Research Applications
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features.
2-(1H-Indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: A compound with a similar indole moiety.
Uniqueness
Methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of the indole and naphthyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
methyl 6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H21N3O4/c1-13-16(22(27)29-3)11-18-20(24-13)7-9-25(21(18)26)8-6-14-12-23-19-5-4-15(28-2)10-17(14)19/h4-5,7,9-12,23H,6,8H2,1-3H3 |
InChI Key |
MDUHORXJKIXDIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)CCC3=CNC4=C3C=C(C=C4)OC)C(=O)OC |
Origin of Product |
United States |
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